Cas no 82979-45-1 (Methyl 2-chloro-2-cyclopropylideneacetate)

Methyl 2-chloro-2-cyclopropylideneacetate is a versatile cyclopropane derivative widely used in organic synthesis as a key intermediate for constructing complex molecular frameworks. Its highly reactive cyclopropylidene and ester functionalities make it valuable for cycloaddition reactions, ring-opening transformations, and the synthesis of biologically active compounds. The presence of both chloro and ester groups enhances its reactivity, enabling selective modifications under mild conditions. This compound is particularly useful in pharmaceutical and agrochemical research for developing novel heterocyclic structures. Its stability under standard handling conditions and compatibility with a range of reagents further contribute to its utility in synthetic chemistry applications.
Methyl 2-chloro-2-cyclopropylideneacetate structure
82979-45-1 structure
Product Name:Methyl 2-chloro-2-cyclopropylideneacetate
CAS No:82979-45-1
MF:C6H7ClO2
MW:146.571581125259
MDL:MFCD20484694
CID:679813
PubChem ID:370750
Update Time:2025-05-27

Methyl 2-chloro-2-cyclopropylideneacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-2-cyclopropylideneacetate
    • Acetic acid, chlorocyclopropylidene-, methyl ester
    • NSC644273
    • Methyl chloro(cyclopropylidene)acetate
    • C6H7ClO2
    • JHISBEHOSHGCCJ-UHFFFAOYSA-N
    • 2821AC
    • FCH1605728
    • NCI60_015010
    • AK114341
    • methyl 2-chloro-2-cyclopropylidene-acetate
    • ST2407146
    • AX8219376
    • Chlorocyclopropylideneacetic acid methyl ester
    • Acetic acid, chlorocyclopropylidene-, methyl ester (9CI)
    • NSC 644273
    • DTXCID10278415
    • DTXSID20327302
    • methyl2-chloro-2-cyclopropylideneacetate
    • CHEMBL1979563
    • CS-13022
    • DA-02543
    • CS-W022804
    • AKOS016009708
    • SCHEMBL1036402
    • 82979-45-1
    • NSC-644273
    • MDL: MFCD20484694
    • Inchi: 1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3
    • InChI Key: JHISBEHOSHGCCJ-UHFFFAOYSA-N
    • SMILES: O=C(/C(=C1\CC\1)/Cl)OC

Computed Properties

  • Exact Mass: 146.0134572g/mol
  • Monoisotopic Mass: 146.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 1.3

Methyl 2-chloro-2-cyclopropylideneacetate Pricemore >>

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Methyl 2-chloro-2-cyclopropylideneacetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
A new concept for the total synthesis of illudin M and structure-related sesquiterpenes
Kohlstruk, Stephan, 1992, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
New cyclopropyl building blocks for organic synthesis. 3. A convenient general access to methyl 2-chloro-2-cyclopropylidenacetates, reactive Michael acceptors and cycloaddends
Liese, Thomas; et al, Synthesis, 1988, (1), 25-32

Production Method 4

Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ,  Water
Reference
Sequential reactions on 2-chlorocyclopropylidene acetates as a highly efficient route to new amino acids with cyclopropyl groups
Tamm, Markus, 1997, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane
Reference
Methyl 2-chloro-2-cyclopropylideneacetate
Liese, Thomas; et al, Organic Syntheses, 1990, 69, 148-53

Production Method 6

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Hydrochloric acid ,  Thionyl chloride Solvents: 1,2-Dichloroethane ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
New Applications of Methyl 2-chloro-2-cyclopropylideneacetate Towards the Synthesis of Biologically Important Heterocycles
Dalai, Suryakanta, 2005, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
1.3 20 °C; 1 h, 20 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 8

Reaction Conditions
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
4.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate
3.1 Reagents: Potassium hydroxide
4.1 Solvents: Dichloromethane
Reference
New alpha-substituted alpha-cyclopropylidene acetate: Highly reactive Michael acceptors as building blocks for organic synthesis
Seyed-Mahdavi, Fereydoun, 1986, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid ,  Water Solvents: Water ;  0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
4.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
4.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
4.3 20 °C; 1 h, 20 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
New Applications of Methyl 2-chloro-2-cyclopropylideneacetate Towards the Synthesis of Biologically Important Heterocycles
Dalai, Suryakanta, 2005, , ,

Production Method 16

Reaction Conditions
Reference
New ring strain-activated synthesis units: general access to 2-chloro-2-cyclopropylidenacetates
Liese, Thomas; et al, Angewandte Chemie, 1982, 94(10),

Production Method 17

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
New alpha-substituted alpha-cyclopropylidene acetate: Highly reactive Michael acceptors as building blocks for organic synthesis
Seyed-Mahdavi, Fereydoun, 1986, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium carbonate
2.1 Reagents: Potassium hydroxide
3.1 Solvents: Dichloromethane
Reference
New alpha-substituted alpha-cyclopropylidene acetate: Highly reactive Michael acceptors as building blocks for organic synthesis
Seyed-Mahdavi, Fereydoun, 1986, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 22

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 23

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 24

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 25

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
4.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 26

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 27

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
5.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Methyl 2-chloro-2-cyclopropylideneacetate Raw materials

Methyl 2-chloro-2-cyclopropylideneacetate Preparation Products

Methyl 2-chloro-2-cyclopropylideneacetate Suppliers

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(CAS:82979-45-1)Methyl 2-chloro-2-cyclopropylideneacetate
Order Number:A864320
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):187.0/338.0/1034.0
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Methyl 2-chloro-2-cyclopropylideneacetate Related Literature

Additional information on Methyl 2-chloro-2-cyclopropylideneacetate

Research Update on Methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1) in Chemical Biology and Pharmaceutical Applications

Methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1) is a versatile cyclopropane derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and reactivity. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, including antiviral agents, enzyme inhibitors, and novel drug candidates. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor for cyclopropyl-containing HIV-1 protease inhibitors. Researchers optimized a novel synthetic route using 82979-45-1 to achieve stereoselective cyclopropanation, yielding analogs with improved metabolic stability compared to existing therapeutics. The study reported a 40% enhancement in half-life for lead compounds derived from this intermediate, suggesting its value in addressing pharmacokinetic challenges.

In the field of antimicrobial development, a recent ACS Infectious Diseases publication (2024) detailed the use of Methyl 2-chloro-2-cyclopropylideneacetate in constructing quorum-sensing inhibitors. The electrophilic cyclopropane moiety was shown to selectively modify LuxS enzymes in Gram-negative bacteria, achieving >90% inhibition of biofilm formation at micromolar concentrations without cytotoxic effects. This represents a promising alternative approach to conventional antibiotics amid growing antimicrobial resistance concerns.

Mechanistic studies have provided new insights into the compound's reactivity. Advanced computational modeling combined with cryo-EM analysis (Nature Chemistry, 2023) revealed that the strained cyclopropane ring in 82979-45-1 undergoes unique ring-opening reactions when interacting with biological nucleophiles. This property is being exploited in targeted covalent inhibitor design, particularly for challenging protein-protein interaction targets in oncology.

The compound's application has expanded to neurology research, with a 2024 Cell Chemical Biology report demonstrating its incorporation into neuroprotective agents. Structural analogs showed potent activity in preserving neuronal viability in models of Parkinson's disease, attributed to the compound's ability to modulate mitochondrial permeability transition pores. These findings open new avenues for treating neurodegenerative disorders.

From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the scalability and safety of processes involving 82979-45-1. A 2023 Organic Process Research & Development article presented a continuous manufacturing platform that reduced reaction times from hours to minutes while maintaining >99% purity, addressing previous limitations in large-scale production.

Ongoing clinical trials (Phase I/II) are evaluating several drug candidates derived from this chemical scaffold, particularly in oncology and infectious disease indications. Preliminary data suggest favorable safety profiles, with pharmacokinetic parameters that support once-daily dosing regimens for most candidates. These developments position Methyl 2-chloro-2-cyclopropylideneacetate as an increasingly important building block in modern medicinal chemistry.

Future research directions include exploring the compound's potential in PROTAC design and other targeted protein degradation platforms, as well as its application in developing covalent inhibitors for previously "undruggable" targets. The unique reactivity profile of 82979-45-1 continues to inspire innovative synthetic strategies and therapeutic approaches across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82979-45-1)Methyl 2-chloro-2-cyclopropylideneacetate
A864320
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):187.0/338.0/1034.0
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